molecular formula C9H9NO5 B1322850 Methyl 5-hydroxy-2-methyl-3-nitrobenzoate CAS No. 88132-51-8

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Cat. No. B1322850
CAS RN: 88132-51-8
M. Wt: 211.17 g/mol
InChI Key: FDEBUJNUWWJENQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a chemical compound that is part of a broader class of substances with potential applications in various industries, including pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds with nitro and methyl substitutions on the benzene ring are discussed, indicating the relevance of such substitutions in determining the chemical and physical properties of these molecules.

Synthesis Analysis

The synthesis of compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate often involves the introduction of nitro groups into the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of nitro substituents in certain positions on the dibenzo[c,h][1,6]naphthyridin-6-one ring system has been shown to enhance topoisomerase-I targeting activity and cytotoxicity, which is crucial for antitumor activity . The synthesis of chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol, a hydrolysate of the pesticide fenitrothion, demonstrates the potential environmental transformation of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-hydroxy-2-methyl-3-nitrobenzoate is influenced by the presence of substituents on the benzene ring. For example, the crystal structure of methyl 5-nitro-2-methylbenzoate shows that the carboxylate group is twisted from the ring plane, which is a deviation from the planarity observed in the corresponding acid . This indicates that even small changes in the molecular structure, such as the addition of a methyl group, can significantly affect the overall conformation of the molecule.

Chemical Reactions Analysis

The presence of nitro groups in compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate can lead to various chemical reactions. For instance, nitro and amino substitutions in the A-ring of certain compounds have been shown to influence their biological activity . The hydrolysis of 2-methoxy-1-methylbenzimidazoles, which are structurally related to the compound , involves several reaction paths that vary with medium acidity . These reactions are important for understanding the stability and reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro and methyl groups on the benzene ring are determined by their molecular structure and the nature of their substituents. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals hydrogen bonding and π-stacking interactions that link the molecules into infinite stacked sheets, which could influence the compound's solubility and melting point . The determination of 2-methyl-3-nitrobenzoic acid through gas chromatography after esterification with diazomethane indicates the importance of analytical methods in assessing the purity and concentration of such compounds .

Scientific Research Applications

Green Synthesis Processes

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate and its derivatives have been the subject of research focusing on more environmentally friendly and efficient synthesis processes. For instance, Mei et al. (2018) developed a green nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a related compound, demonstrating high selectivity and control in the reaction rate (Mei, Yao, Yu, & Yao, 2018).

Solubility and Molecular Interactions

Studies on the solubility and molecular interactions of derivatives of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate have been conducted to understand their behavior in different solvents. Hart et al. (2017) measured the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents and calculated its Abraham model solute descriptors (Hart et al., 2017).

Crystal Structure Analysis

Research has also been directed towards understanding the crystal structure of these compounds. For instance, Fu, Li, & Simpson (2012) analyzed the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate, providing insights into the molecular arrangement and interactions (Fu, Li, & Simpson, 2012).

Analytical and Chemical Studies

The compound and its derivatives have been used in various analytical and chemical studies. For example, Alder, Augenstein, & Rogerson (1978) developed a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples, showcasing its utility in chemical analysis (Alder, Augenstein, & Rogerson, 1978).

Safety And Hazards

“Methyl 2-hydroxy-5-nitrobenzoate” is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBUJNUWWJENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629766
Record name Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

CAS RN

88132-51-8
Record name Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-hydroxy-2-methyl-3-nitrobenzoic acid (3.50 g, 17.8 mmol) in methanol (40 mL) was added thionyl chloride (3.9 mL, 53 mmol) at 0° C. The reaction mixture was heated at reflux for 3 h. On completion, the solvent was removed under reduced pressure. Aqueous sodium bicarbonate was added, followed by extraction with ethyl acetate. The combined organic layers were washed with water, dried and concentrated under reduced pressure. The crude material was purified by column chromatography to afford the title compound (3.0 g, 80%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
80%

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